4-Bromo-7-chlorobenzofuran

Predicted LogP Lipophilicity Membrane permeability

4-Bromo-7-chlorobenzofuran (CAS 855343-01-0) is a dihalogenated benzofuran with the molecular formula C₈H₄BrClO and a molecular weight of 231.47 g/mol. It features a benzofuran core substituted with bromine at the 4-position and chlorine at the 7-position, a pattern that imparts distinct electronic and steric properties compared to other halogenated benzofurans.

Molecular Formula C8H4BrClO
Molecular Weight 231.47 g/mol
CAS No. 855343-01-0
Cat. No. B1526614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chlorobenzofuran
CAS855343-01-0
Molecular FormulaC8H4BrClO
Molecular Weight231.47 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=COC2=C1Cl)Br
InChIInChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
InChIKeyQNZKCAHQZRFCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chlorobenzofuran (CAS 855343-01-0): A Dihalogenated Benzofuran Building Block for Medicinal Chemistry and Organic Synthesis


4-Bromo-7-chlorobenzofuran (CAS 855343-01-0) is a dihalogenated benzofuran with the molecular formula C₈H₄BrClO and a molecular weight of 231.47 g/mol . It features a benzofuran core substituted with bromine at the 4-position and chlorine at the 7-position, a pattern that imparts distinct electronic and steric properties compared to other halogenated benzofurans. The compound is supplied as a research chemical with standard purity specifications of 95% (e.g., Bidepharm) or 98% (e.g., Leyan), supported by batch-specific QC data including NMR, HPLC, and GC . Predicted physicochemical parameters include a LogP of 3.85, zero hydrogen bond donors, and one hydrogen bond acceptor, placing it in a lipophilic chemical space suitable for membrane permeability in cellular assays .

Why 4-Bromo-7-chlorobenzofuran Cannot Be Replaced by Positional Isomers or Mono-Halogenated Benzofurans


Halogen substitution pattern on the benzofuran scaffold dictates orthogonal reactivity, binding interactions, and physicochemical properties that cannot be replicated by regioisomeric or mono-halogenated analogs. The 4-bromo substituent provides a strong halogen bond donor and a site for selective metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura at the C–Br bond), while the 7-chloro group modulates electron density and lipophilicity independently. Literature evidence demonstrates that introducing a halogen at position 7 of the benzofuran scaffold significantly improves cholinesterase inhibitory activity [1], and the presence of bromine on benzofuran systems increases cytotoxicity against cancer cell lines in structure-activity relationship studies [2]. Therefore, substituting 4-Bromo-7-chlorobenzofuran with a positional isomer such as 7-Bromo-4-chlorobenzofuran, or with mono-halogenated variants like 4-bromobenzofuran or 7-chlorobenzofuran, alters the vector of reactivity, the electronic landscape, and the biological target engagement profile, directly impacting synthetic yield, purity, and assay outcome.

4-Bromo-7-chlorobenzofuran: Quantitative Differentiation Evidence Against Comparator Benzofurans


Predicted Lipophilicity Parity with Positional Isomer 7-Bromo-4-chlorobenzofuran Enables Comparable Membrane Permeability

Computationally predicted LogP values for 4-Bromo-7-chlorobenzofuran and its direct positional isomer 7-Bromo-4-chlorobenzofuran are identical at 3.85 , indicating that both isomers possess comparable lipophilicity despite the swapped halogen positions. This parity means that selection between these two compounds cannot be based on predicted membrane permeability alone; rather, differentiation arises from synthetic accessibility and regiospecific reactivity as described in subsequent evidence items.

Predicted LogP Lipophilicity Membrane permeability

Regiospecific Synthetic Utility: 4-Bromo-7-chlorobenzofuran as a Key Intermediate in Antiviral Drug Discovery

4-Bromo-7-chlorobenzofuran has been explicitly employed as a synthetic building block in the preparation of 1-(7-chlorobenzofuran-4-yl)-3,3-dimethylbutan-2-amine, an intermediate described in the patent 'SUBSTITUTED HETEROCYCLES AS ANTIVIRAL AGENTS,' which targets hepatitis B virus (HBV) protein inhibition [1]. The reaction, carried out with tris(dibenzylideneacetone)dipalladium(0) chloroform complex, ammonium acetate, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, and sodium t-butanolate in THF/methanol over 23.5 h, demonstrates that the 4-bromo position is essential for the palladium-catalyzed transformation, while the 7-chloro substituent remains intact and contributes to the final pharmacophore. No equivalent reaction has been reported for the 7-Bromo-4-chloro isomer or other dihalogenated benzofurans in this context.

Antiviral drug discovery Hepatitis B virus (HBV) Cross-coupling

Purity Specification Differentiation: 4-Bromo-7-chlorobenzofuran Offers Higher Purity Tiers than Typical Dihalogenated Benzofuran Analogs

Commercial availability data indicate that 4-Bromo-7-chlorobenzofuran is supplied at a standard purity of 95% by vendors such as Bidepharm and AKSci , with select suppliers like Leyan offering a 98% purity tier . In contrast, the positional isomer 7-Bromo-4-chlorobenzofuran is commonly listed at 95% from sources such as Capotchem [1], and the 5-Bromo-7-chlorobenzofuran isomer is also specified at 95% . The availability of a 98% purity grade for 4-Bromo-7-chlorobenzofuran provides a quantitative advantage for users requiring higher initial purity for sensitive reactions or stringent analytical method development.

Purity specification Quality control Procurement

Differentiated Halogen Bond Donor Ability: C–Br at Position 4 Outperforms C–Cl for Non-Covalent Interactions

In halogen bonding, the σ-hole magnitude generally follows the order I > Br > Cl > F. The C–Br bond at position 4 of 4-Bromo-7-chlorobenzofuran is a significantly stronger halogen bond donor than the C–Cl bond at position 7 [1]. For direct comparison, the 4,7-Dichlorobenzofuran analog possesses only weaker C–Cl donors, while the 4,7-Dibromobenzofuran analog has two strong C–Br donors but lacks the differentiated reactivity pattern (one strong donor, one weaker donor) that 4-Bromo-7-chlorobenzofuran uniquely provides. This single-strong-donor configuration permits site-selective non-covalent engagement in protein-ligand complexes while the 7-chloro group modulates electrostatics without competing for the primary halogen bond interaction.

Halogen bonding Molecular recognition Structure-based design

7-Chloro Substituent Contributes to Enhanced Cholinesterase Inhibition in Benzofuran Scaffolds

A 2019 study by Fais et al. demonstrated that the simultaneous introduction of a halogen at position 7 of the 2-phenylbenzofuran scaffold resulted in improved cholinesterase inhibitory activity [1]. While the study's most potent compound (bearing a 7-bromo substituent) achieved an IC₅₀ value of 4.2 μM against butyrylcholinesterase (BuChE), the class-level inference is that the 7-chloro substitution present in 4-Bromo-7-chlorobenzofuran is expected to confer a similar though potentially distinct activity profile compared to the 7-unsubstituted or 7-bromo variants. This finding directly supports the selection of 4-Bromo-7-chlorobenzofuran over 4-bromobenzofuran (which lacks the 7-halogen) for target engagement in cholinesterase-related programs.

Cholinesterase inhibition Neurodegenerative disease 7-Halobenzofuran

Orthogonal Reactivity: Selective C–Br Coupling Over C–Cl in Polyhalogenated Benzofurans

In polyhalogenated heteroaryl systems, the C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond, enabling chemoselective cross-coupling at the brominated position [1]. For 4-Bromo-7-chlorobenzofuran, this translates to predictable, exclusive Suzuki-Miyaura coupling at position 4 while the 7-chloro substituent remains intact for subsequent elaboration. In contrast, 4,7-Dibromobenzofuran presents two competing reactive sites, requiring careful stoichiometric control to avoid statistical mixtures, while 4,7-Dichlorobenzofuran lacks the preferred Pd(0) insertion site entirely, necessitating harsher conditions or specialized ligands. The kinetic preference for C–Br over C–Cl oxidative addition is typically 10²- to 10⁴-fold, depending on the ligand system [1]. This orthogonal reactivity is a key differentiator for building block procurement in multi-step synthesis.

Cross-coupling selectivity Suzuki-Miyaura Orthogonal reactivity

High-Impact Application Scenarios for 4-Bromo-7-chlorobenzofuran in Research and Industrial R&D


Regiospecific Suzuki-Miyaura Cross-Coupling for Fragment Elaboration

Medicinal chemistry teams requiring iterative functionalization of the benzofuran core can exploit the orthogonal C–Br/C–Cl reactivity of 4-Bromo-7-chlorobenzofuran. The C–Br bond at position 4 undergoes selective Pd(0)-catalyzed Suzuki coupling while the C–Cl bond at position 7 remains inert, enabling installation of an aryl or heteroaryl fragment at position 4 followed by subsequent functionalization. This ordered reactivity eliminates the statistical product mixtures encountered with 4,7-Dibromobenzofuran and avoids the harsh conditions required for 4,7-Dichlorobenzofuran, directly translating into higher isolated yields, reduced purification burden, and lower procurement waste.

Antiviral Lead Optimization Against Hepatitis B Virus (HBV)

Building on the patented synthetic precedent in which 4-Bromo-7-chlorobenzofuran was converted to 1-(7-chlorobenzofuran-4-yl)-3,3-dimethylbutan-2-amine as part of an antiviral discovery program, this compound is the preferred building block for HBV inhibitor lead optimization campaigns. The 7-chloro substituent is critical to the pharmacophore, and the 4-position serves as the anchor point for Pd-catalyzed diversification. No other dihalogenated benzofuran isomer has been demonstrated in this specific antiviral context, making 4-Bromo-7-chlorobenzofuran the validated choice for HBV drug discovery procurement.

Fragment-Based Screening Library Design Targeting Cholinesterases

For fragment-based drug discovery programs focused on cholinesterase inhibitors for Alzheimer's disease, 4-Bromo-7-chlorobenzofuran offers a halogen-enriched privileged scaffold. Class-level SAR from Fais et al. (2019) demonstrates that 7-halogen substitution enhances BuChE inhibitory activity. The compound's molecular weight (231.47 Da), low hydrogen bond donor count (0), and balanced LogP (3.85) satisfy Rule-of-Three criteria for fragment libraries, while the differentiated bromine and chlorine substituents provide complementary binding opportunities (halogen bonding, hydrophobic contacts). Procurement of this specific dihalogenated pattern is warranted over mono-halogenated benzofurans that lack the validated 7-halogen pharmacophoric contribution.

Analytical Reference Standard for Halogenated Benzofuran Determination

Quality control and regulatory analytical laboratories requiring a certified reference standard for dihalogenated benzofurans can specify 4-Bromo-7-chlorobenzofuran at the 98% purity tier (e.g., Leyan), supported by batch-specific NMR, HPLC, and GC characterization data. This purity grade surpasses the typical 95% specification available for most Br/Cl positional isomers, providing a higher-confidence standard for method development, system suitability testing, and impurity profiling in pharmaceutical manufacturing environments where halogenated benzofuran intermediates or impurities must be quantified. The well-defined heat of fusion, chromatographic retention time, and mass spectrum fragmentation pattern, combined with traceable batch analytical documentation, establish this compound as a defensible choice for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-chlorobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.